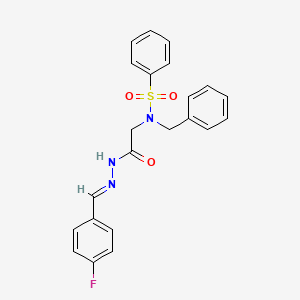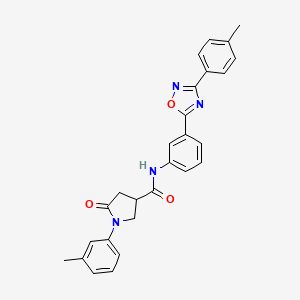![molecular formula C18H15N5O B7712876 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712876.png)
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . It has a molecular formula of C18H15N5O and an average mass of 317.345 Da .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines involves several methods, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]quinolines consists of a pyrazole and quinoline fragment . The parent structure can be modified with various substituents, which can significantly influence the physical, photophysical, and biological properties .Chemical Reactions Analysis
The main methods of synthesis of 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C18H15N5O and an average mass of 317.345 Da . More detailed physical and chemical properties were not found in the search results.Mecanismo De Acción
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide activates the STING (stimulator of interferon genes) pathway, which is responsible for the production of interferon and other cytokines. This activation leads to the recruitment of immune cells, such as T cells and natural killer cells, to the site of the tumor. These immune cells then attack and destroy the cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, such as interferon, which are responsible for the anti-tumor activity. This compound also increases the permeability of blood vessels in the tumor, allowing immune cells to enter the tumor more easily. Additionally, this compound has been shown to have anti-angiogenic effects, meaning it can inhibit the growth of new blood vessels in the tumor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide has a number of advantages for lab experiments. It has been extensively studied and its mechanism of action is well understood. It has also been shown to have potent anti-tumor activity in a variety of cancer models. However, this compound has some limitations. It has a short half-life in the body, meaning it must be administered frequently in order to maintain therapeutic levels. Additionally, it has been shown to be toxic at high doses, limiting its potential as a therapeutic agent.
Direcciones Futuras
There are a number of future directions for N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide research. One area of focus is the development of new formulations and delivery methods to improve its pharmacokinetics and reduce toxicity. Another area of focus is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is ongoing research into the combination of this compound with other anti-cancer agents to improve its efficacy. Finally, there is interest in exploring the potential of this compound in other disease areas, such as infectious diseases and autoimmune disorders.
Conclusion:
This compound is a promising small molecule drug that has shown potent anti-tumor activity in a variety of cancer models. Its mechanism of action is well understood, and it has been extensively studied for its potential as an anti-cancer agent. While it has some limitations, there are ongoing efforts to improve its pharmacokinetics and reduce toxicity. There are also a number of future directions for this compound research, including the development of new formulations, identification of biomarkers, and exploration of its potential in other disease areas.
Métodos De Síntesis
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide can be synthesized using a variety of methods, including the reaction of 2-amino-3-cyanopyridine with 1,7-dimethyl-1H-pyrazolo[3,4-b]quinoline-3-carbaldehyde. The resulting product is then treated with nicotinoyl chloride to form this compound. This synthesis method has been optimized and improved over the years, resulting in higher yields and purities of this compound.
Aplicaciones Científicas De Investigación
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have potent anti-tumor activity in a variety of cancer models, including lung, breast, and colon cancer. This compound works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells.
Propiedades
IUPAC Name |
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-11-5-6-12-9-14-16(21-18(24)13-4-3-7-19-10-13)22-23(2)17(14)20-15(12)8-11/h3-10H,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARVOCUCXXPXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

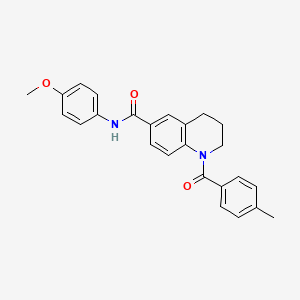
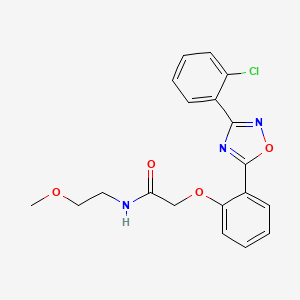
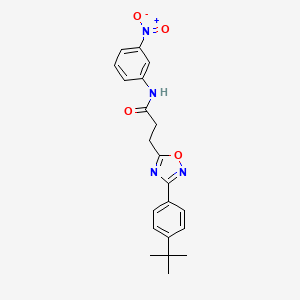
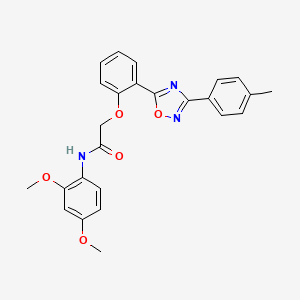
![4-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712831.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712844.png)

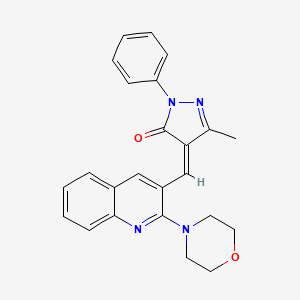

![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)
![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)
